molecular formula C10H8ClF3OS B14063115 1-(2-Chloro-6-(trifluoromethylthio)phenyl)propan-1-one

1-(2-Chloro-6-(trifluoromethylthio)phenyl)propan-1-one

Cat. No.: B14063115
M. Wt: 268.68 g/mol
InChI Key: ARELAEWBUVWIPI-UHFFFAOYSA-N
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Description

1-(2-Chloro-6-(trifluoromethylthio)phenyl)propan-1-one is an organic compound with the molecular formula C10H8ClF3OS and a molecular weight of 268.68 g/mol . This compound is characterized by the presence of a chloro group, a trifluoromethylthio group, and a propanone moiety attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-6-(trifluoromethylthio)phenyl)propan-1-one typically involves the reaction of 2-chloro-6-(trifluoromethylthio)benzene with propanone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-6-(trifluoromethylthio)phenyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Chloro-6-(trifluoromethylthio)phenyl)propan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-6-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may inhibit certain enzymes or disrupt cellular processes by forming covalent bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Chloro-6-(trifluoromethylthio)phenyl)propan-1-one is unique due to the presence of both chloro and trifluoromethylthio groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C10H8ClF3OS

Molecular Weight

268.68 g/mol

IUPAC Name

1-[2-chloro-6-(trifluoromethylsulfanyl)phenyl]propan-1-one

InChI

InChI=1S/C10H8ClF3OS/c1-2-7(15)9-6(11)4-3-5-8(9)16-10(12,13)14/h3-5H,2H2,1H3

InChI Key

ARELAEWBUVWIPI-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC=C1Cl)SC(F)(F)F

Origin of Product

United States

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